Matrigel is classified as a natural extracellular matrix-based hydrogel. It is obtained from mouse sarcoma cells and is categorized under biological materials used in tissue engineering and regenerative medicine. The extraction process involves solubilizing the basement membrane components from the tumor tissue, resulting in a gel-like substance that can be utilized for various scientific applications .
The synthesis of Matrigel involves the extraction of proteins from Engelbreth-Holm-Swarm mouse sarcoma tissues. The process typically includes:
Matrigel is usually supplied at concentrations ranging from 8 to 11 mg/mL. It exhibits thermally reversible gelation properties, allowing it to transition between liquid and gel states based on temperature changes. This characteristic facilitates its application in various experimental setups where precise control over gelation timing is required .
The molecular structure of Matrigel is complex due to its heterogeneous composition, which includes various proteins and glycoproteins that contribute to its functional properties. Key structural components include:
Proteomic analyses have identified over 1,800 proteins within Matrigel, highlighting its complexity and the potential for influencing cellular behaviors . The detailed composition can vary between batches, necessitating careful characterization for reproducible results in experiments.
Matrigel undergoes several chemical reactions during its application in cell culture:
The gelation process is rapid and can be influenced by factors such as pH, ionic strength, and the presence of other biomolecules. These factors can modulate the mechanical properties of the gel, affecting how cells behave within the matrix .
Matrigel supports cellular functions through several mechanisms:
Studies have demonstrated that cells cultured in Matrigel exhibit enhanced viability and functionality compared to those grown on traditional plastic surfaces. This effect is attributed to the biochemical cues provided by the matrix components .
Matrigel has distinct physical properties:
Relevant analyses indicate that variations in these properties can significantly affect cell behavior during culture experiments .
Matrigel has numerous scientific applications:
The Engelbreth-Holm-Swarm (EHS) tumor, a transplantable murine sarcoma discovered in the 1950s, became the cornerstone of Matrigel's development. Initially misclassified as a poorly differentiated chondrosarcoma, its extracellular matrix (ECM) composition was reevaluated in the 1970s by Roslyn Orkin and colleagues at the National Institute of Dental and Craniofacial Research (NIDCR). Through ultrastructural and biochemical analyses, they demonstrated that the tumor matrix contained type IV collagen and laminin—hallmarks of basement membranes—rather than cartilage-specific components like type II collagen [1] [6]. This discovery was pivotal because native basement membranes in healthy tissues are insoluble and difficult to extract in quantities sufficient for research. The EHS tumor, however, produced abundant basement membrane material (~5–10 mg/g of wet tissue), providing an unprecedented source for biochemical characterization [1] [8].
Richard Swarm’s maintenance of the tumor line enabled large-scale harvesting. Researchers processed the tumor via saline washes to remove soluble proteins, followed by extraction with chaotropic agents (e.g., 2M urea or 1M guanidine HCl) to solubilize the basement membrane complexes. After dialysis and centrifugation, this yielded a protein-rich solution that gelled at physiological temperatures [1] [8]. The EHS-derived matrix was later shown to contain not only laminin (50–60%) and collagen IV (30%) but also entactin/nidogen, heparan sulfate proteoglycans (e.g., perlecan), and growth factors like FGF and TGF-β [6] [10].
Table 1: Key Components of EHS Tumor Matrix
Component | Function | Percentage in Matrix |
---|---|---|
Laminin | Cell adhesion, differentiation | 50–60% |
Collagen IV | Structural integrity | 30% |
Entactin/Nidogen | Bridging laminin and collagen IV | <10% |
Heparan Sulfate Proteoglycans | Growth factor binding, signaling | 3–5% |
The development of Matrigel unfolded through critical scientific milestones:
Table 2: Timeline of Matrigel’s Development
Year | Milestone | Significance |
---|---|---|
1970s | EHS tumor characterized as basement membrane source | Enabled bulk extraction of basement membrane proteins |
1980 | Laminin isolated from EHS tumor | Identified key adhesive component |
1983 | Standardized Matrigel extraction protocol developed | Created reproducible hydrogel for cell culture |
1988 | Angiogenesis assays established | Provided models for studying vascular biology |
1990s | Commercialization by Corning | Democratized access for research communities |
The NIH/NIDCR played an indispensable role in Matrigel’s scientific foundation:
Table 3: Key NIH/NIDCR Researchers and Contributions
Researcher | Contribution | Impact |
---|---|---|
Pamela Gehron Robey | Laminin isolation and characterization | Defined core Matrigel component |
John Hassell | Identified heparan sulfate proteoglycan | Elucidated growth factor retention mechanisms |
Adriana Albini | Quantitative tumor invasion assay | Standardized cancer metastasis models |
Hynda Kleinman | Developed Matrigel extraction/gelation protocol | Created foundational 3D culture substrate |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: